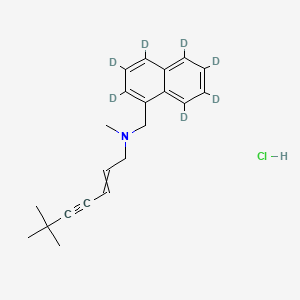

Terbinafin-d7 HCl

Übersicht

Beschreibung

Terbinafine hydrochloride, also known as Lamisil, is a synthetic allylamine antifungal . It is used to treat fungus infections of the scalp, body, groin (jock itch), feet (athlete’s foot), fingernails, and toenails . It is either taken orally or applied to the skin as a cream or ointment .

Synthesis Analysis

Terbinafine hydrochloride can be synthesized through various methods. One process involves the initial alkylation of (1-naphthylmetyl)methanamine with 1,3-dichloropropene . Another method involves the intercalation of Terbinafine hydrochloride in montmorillonite galleries, characterized by X-ray diffraction, Fourier transform infrared spectra, and elemental analysis .

Molecular Structure Analysis

Terbinafine hydrochloride has a molecular weight of 327.891 and a chemical formula of C21H26ClN . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .

Chemical Reactions Analysis

Terbinafine hydrochloride can form complexes with different cyclodextrins, which have been studied in pH 12 aqueous solutions at 25 °C . The intercalation of Terbinafine hydrochloride in montmorillonite galleries was characterized by X-ray diffraction, Fourier transform infrared spectra, elemental analysis, and thermogravimetric analysis .

Physical and Chemical Properties Analysis

Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It is freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble .

Wissenschaftliche Forschungsanwendungen

Topische Anwendung bei oberflächlichen Pilzinfektionen

Terbinafin HCl wurde bei der Entwicklung von pH-reaktiven Nanogelen zur Behandlung von oberflächlichen Pilzinfektionen eingesetzt {svg_1}. Die Nanogel wurden mit Terbinafin HCl beladen und mittels freier Radikalpolymerisation hergestellt {svg_2}. Dieser Ansatz hat sich bei der Behandlung von oberflächlichen Pilzinfektionen als vielversprechend erwiesen {svg_3}.

Inhalationspartikel für Lungenpilzinfektionen

Terbinafin HCl wurde bei der Entwicklung inhalierbarer, sprühgetrockneter Mikropartikel zur Behandlung von Lungenpilzinfektionen eingesetzt {svg_4}. Die Studie zielte darauf ab, die Leistung von sprühgetrockneten Terbinafin-Mikropartikeln zur Inhalation zu verbessern {svg_5}.

Verbesserung der Löslichkeit

Die Löslichkeit von Terbinafin HCl kann mit verschiedenen Techniken der Feststoffdispersion erhöht werden {svg_6}. Dies ist entscheidend, um die Bioverfügbarkeit des Arzneimittels zu verbessern {svg_7}.

Verbesserung der Stabilität

Feststoffdispersionstechniken können auch zur Verbesserung der Stabilität von Terbinafin HCl eingesetzt werden {svg_8}. Dies ist wichtig, um die Wirksamkeit des Arzneimittels über die Zeit zu erhalten {svg_9}.

Geschmacksmaskierung

Terbinafin HCl hat einen unangenehmen Geschmack, der mit Feststoffdispersionstechniken maskiert werden kann {svg_10}. Dies ist besonders nützlich bei der Formulierung von oralen Darreichungsformen {svg_11}.

Kontrollierte Wirkstofffreisetzung

Feststoffdispersionstechniken können verwendet werden, um das notwendige Freisetzungsprofil für Terbinafin HCl zu erreichen {svg_12}. Dies ermöglicht eine kontrollierte Wirkstofffreisetzung, die die therapeutische Wirkung des Arzneimittels verbessern kann {svg_13}.

Wirkmechanismus

Target of Action

Terbinafine-d7 HCl primarily targets the fungal squalene monooxygenase , also known as squalene epoxidase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Terbinafine-d7 HCl, being an allylamine antifungal, inhibits the fungal squalene monooxygenase . This inhibition prevents the formation of ergosterol, a key component of the fungal cell membrane . As a result, there is an accumulation of squalene, which weakens the cell wall of fungal cells .

Biochemical Pathways

The inhibition of squalene monooxygenase by Terbinafine-d7 HCl disrupts the ergosterol synthesis pathway . This leads to an accumulation of squalene while the fungi become deficient in ergosterol . Ergosterol is an essential component of fungal cell membranes, and its deficiency can lead to the death of the fungal cell .

Pharmacokinetics

Terbinafine-d7 HCl is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a long terminal elimination half-life . The clearance of Terbinafine-d7 HCl is 76L/h or 1.11L/h/kg for a single 250mg oral dose .

Result of Action

The action of Terbinafine-d7 HCl leads to the death of the fungal cell as the contents of the cell are unprotected . This is due to the weakening of the fungal cell wall caused by the accumulation of squalene and the deficiency of ergosterol .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

This interaction with squalene monooxygenase leads to an accumulation of squalene, weakening the cell wall of fungal cells .

Cellular Effects

Terbinafine-d7 Hydrochloride affects various types of cells and cellular processes. Its primary effect is on fungal cells, where it disrupts cell wall synthesis, leading to cell death . It is also known to have antibacterial activity against certain Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of Terbinafine-d7 Hydrochloride involves the inhibition of squalene monooxygenase, preventing the formation of ergosterol and causing an accumulation of squalene . This leads to a weakening of the fungal cell wall and ultimately cell death .

Temporal Effects in Laboratory Settings

The effects of Terbinafine-d7 Hydrochloride can change over time in laboratory settings. For instance, terbinafine-induced liver injury has an unpredictable and rapid onset and can occur at virtually any point within the first 2 months of treatment .

Dosage Effects in Animal Models

The effects of Terbinafine-d7 Hydrochloride can vary with different dosages in animal models. For instance, terbinafine is dosed 1-3 times daily depending on what fungus is being treated in veterinary patients .

Metabolic Pathways

Terbinafine-d7 Hydrochloride is involved in the metabolic pathway that leads to the synthesis of ergosterol in fungal cells . It inhibits the enzyme squalene monooxygenase, leading to an accumulation of squalene and a deficiency of ergosterol .

Transport and Distribution

Terbinafine-d7 Hydrochloride is highly lipophilic and tends to accumulate in skin, nails, and fatty tissues . This suggests that it may be transported and distributed within cells and tissues via lipophilic pathways.

Eigenschaften

IUPAC Name |

N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-JOUZVVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.